molecular formula C25H27N5O B11429102 N-(2-ethyl-6-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine

N-(2-ethyl-6-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine

Cat. No.: B11429102
M. Wt: 413.5 g/mol
InChI Key: UYMQIQJWNWBEQX-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethyl-6-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyrimidine with an appropriate aldehyde to form an imidazo[1,2-a]pyrimidine core. Subsequent functionalization of this core with 2-ethyl-6-methylphenyl and 4-(morpholin-4-yl)phenyl groups is achieved through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Solvent selection and purification techniques like recrystallization or chromatography are also crucial in the industrial synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the imidazo[1,2-a]pyrimidine ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-microbial properties.

    Industry: Utilized in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby altering cellular pathways and exerting its biological effects.

Comparison with Similar Compounds

  • N-(2-ethylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine
  • N-(2-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine
  • N-(2-ethyl-6-methylphenyl)-2-[4-(piperidin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine

Uniqueness: N-(2-ethyl-6-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine is unique due to the presence of both the 2-ethyl-6-methylphenyl and 4-(morpholin-4-yl)phenyl groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C25H27N5O

Molecular Weight

413.5 g/mol

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-(4-morpholin-4-ylphenyl)imidazo[1,2-a]pyrimidin-3-amine

InChI

InChI=1S/C25H27N5O/c1-3-19-7-4-6-18(2)22(19)27-24-23(28-25-26-12-5-13-30(24)25)20-8-10-21(11-9-20)29-14-16-31-17-15-29/h4-13,27H,3,14-17H2,1-2H3

InChI Key

UYMQIQJWNWBEQX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC2=C(N=C3N2C=CC=N3)C4=CC=C(C=C4)N5CCOCC5)C

Origin of Product

United States

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